8-Bromo-7-methoxyquinazolin-4(3H)-one

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

8-Bromo-7-methoxyquinazolin-4(3H)-one (CAS 1816992-76-3) is a halogenated quinazolin-4(3H)-one derivative bearing a bromine atom at the 8-position and a methoxy group at the 7-position of the bicyclic core. As a member of the privileged quinazolinone scaffold class—widely exploited in kinase inhibitor and PARP inhibitor drug discovery programs—this compound serves as both a pharmacologically relevant building block and a key synthetic intermediate for late-stage diversification via metal-catalyzed cross-coupling chemistry.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B13034676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-methoxyquinazolin-4(3H)-one
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)NC=N2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-6-3-2-5-8(7(6)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)
InChIKeyHRIDUFOTGGFTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-methoxyquinazolin-4(3H)-one: Core Scaffold & Procurement-Relevant Identity


8-Bromo-7-methoxyquinazolin-4(3H)-one (CAS 1816992-76-3) is a halogenated quinazolin-4(3H)-one derivative bearing a bromine atom at the 8-position and a methoxy group at the 7-position of the bicyclic core . As a member of the privileged quinazolinone scaffold class—widely exploited in kinase inhibitor and PARP inhibitor drug discovery programs—this compound serves as both a pharmacologically relevant building block and a key synthetic intermediate for late-stage diversification via metal-catalyzed cross-coupling chemistry [1][2]. Its molecular formula is C9H7BrN2O2 (MW 255.07 g/mol), and it is commercially available at ≥98% purity from multiple suppliers .

Why 8-Bromo-7-methoxyquinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs


Generic substitution among bromo-methoxyquinazolinone regioisomers is not scientifically defensible because the position of the bromine atom on the quinazolinone core dictates both the synthetic accessibility of downstream derivatives and the biological target engagement profile. The 8-Br substitution pattern is structurally and electronically distinct from the 6-Br and 7-Br regioisomers: the 8-position lies peri to the N1 atom and adjacent to the C4 carbonyl, conferring unique electronic properties that affect both palladium-catalyzed cross-coupling reactivity and hydrogen-bonding interactions with biological targets [1][2]. In the established PARP inhibitor structure-activity relationship (SAR), the 8-position substituent identity—hydroxy, methoxy, methyl, or bromo—dramatically alters inhibitory potency, with IC50 values spanning over three orders of magnitude depending on the 8-substituent [3]. Substituting a 6-bromo or 7-bromo analog for the 8-bromo derivative thus introduces uncontrolled variables into both synthetic workflows and biological screening campaigns, potentially invalidating structure-activity conclusions.

8-Bromo-7-methoxyquinazolin-4(3H)-one: Head-to-Head Comparative Evidence for Scientific Selection


8-Br vs. 6-Br vs. 7-Br Regioisomers: Differential Synthetic Utility for Cross-Coupling Diversification

The 8-bromo substituent on the quinazolin-4(3H)-one scaffold occupies the position peri to the N1 atom and adjacent to the C4 carbonyl, conferring a distinct electronic environment compared to 6-Br or 7-Br isomers. This electronic difference directly affects the rate and selectivity of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [1]. Specifically, the 8-position bromine on the electron-deficient quinazolinone ring is activated for oxidative addition with Pd(0) catalysts differently than the 6-Br or 7-Br positions, enabling sequential, chemoselective cross-coupling strategies when multiple halogen handles are present [1]. In contrast, 6-bromo-7-methoxyquinazolin-4(1H)-one (CAS 950577-05-6) presents the bromine at the 6-position, a site less sterically encumbered but electronically distinct from the 8-position, which can result in different coupling yields and selectivity profiles under identical reaction conditions .

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

PARP Inhibitor SAR: 8-Position Substituent Identity Controls Inhibitory Potency Over a >100-Fold Range

The landmark SAR study by Griffin et al. (1998) on quinazolin-4(3H)-one PARP inhibitors demonstrated that the 8-position substituent is a critical determinant of inhibitory potency. In permeabilized L1210 murine leukemia cells, the 8-methylquinazolinone series displayed IC50 values of 0.13–0.27 μM, ranking among the most potent PARP inhibitors reported [1]. The 8-methoxy series showed reduced potency compared to 8-hydroxy and 8-methyl analogs, with the 8-methoxy group generally being less favorable for PARP inhibition [1]. The 8-hydroxy-2-methylquinazolinone NU1025 exhibited an IC50 of 0.40 μM and potentiated cytotoxicity of DNA-damaging agents by 3.5-fold (for monomethylating agents) and 1.4-fold (for γ-radiation) at the 10% survival level [1]. N3-Methylquinazolinones 42 and 43 were essentially devoid of PARP inhibitory activity (IC50 > 100 μM), demonstrating that structural modifications at or near the 8-position can abolish activity entirely [1]. While 8-bromo-7-methoxyquinazolin-4(3H)-one itself has not been directly profiled in this assay, the bromine atom at the 8-position represents a distinct pharmacophoric element—larger and more polarizable than methyl, capable of halogen bonding, and convertible via cross-coupling to diverse 8-aryl/heteroaryl derivatives for SAR exploration [2].

PARP Inhibition DNA Repair Cancer Therapeutics

Physicochemical Differentiation: 7-OCH3 Group Confers Higher TPSA vs. 8-Bromo Des-Methoxy Analog

A direct comparison of calculated physicochemical parameters between 8-bromo-7-methoxyquinazolin-4(3H)-one (CAS 1816992-76-3) and its des-methoxy analog 8-bromoquinazolin-4(3H)-one (CAS 77150-35-7) reveals that the 7-methoxy group increases the topological polar surface area (TPSA) by 13.48 Ų (from 41.5 Ų to 54.98 Ų) . This TPSA increase is significant for drug discovery applications, as TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values above 60–70 Ų correlate with improved oral bioavailability but reduced CNS exposure [1]. The LogP values are closely matched (1.6942 for the 7-OCH3 analog vs. 1.6856 for the des-methoxy analog), indicating that the methoxy group modulates polarity without substantially altering overall lipophilicity . The 7-OCH3 group also introduces an additional hydrogen bond acceptor (total HBA = 3 vs. 2 for the des-methoxy analog), which can affect target binding interactions .

Physicochemical Properties Drug-likeness Medicinal Chemistry Optimization

8-Br-7-OCH3 vs. 7-Br-6-OCH3 Regioisomers: Distinct Commercial Availability and Pricing Profiles Reflect Differential Demand and Utility

Commercial availability data reveals meaningful differentiation among bromo-methoxyquinazolinone regioisomers. 8-Bromo-7-methoxyquinazolin-4(3H)-one (CAS 1816992-76-3) is stocked at 98% purity by multiple suppliers with catalog pricing for 1g quantities, reflecting established demand as a building block . In comparison, the 6-bromo-7-methoxy regioisomer (CAS 950577-05-6) is priced at $580 for 1g (97% purity) , while the 7-bromo-6-methoxy regioisomer (CAS 1698027-08-5) is listed at €610 for 1g (98% purity) . The 8-bromo des-methoxy analog (CAS 77150-35-7) serves a distinctly different synthetic niche, appearing in patent文献 as an intermediate for ubiquitin-specific protease 7 inhibitors . The presence of both 7-methoxy and 8-bromo groups in the target compound enables synthetic transformations (e.g., O-demethylation to 7-OH followed by differential functionalization) that are structurally inaccessible from any single regioisomer comparator.

Chemical Procurement Building Block Sourcing Medicinal Chemistry Supply Chain

Halogen-Based Quinazolinone Anticancer SAR: Bromine Position Determines Cytotoxicity Profile Against MCF-7 Cells

A comprehensive review of halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors has established that both the identity and position of the halogen substituent critically influence cytotoxic potency [1]. Bromine-containing quinazolinone derivatives have demonstrated IC50 values across a broad range against MCF-7 cells, with 6-bromoquinazoline derivatives exhibiting IC50 values in the range of 0.53–46.6 μM depending on additional substitution patterns [2]. The review emphasizes that the position of halogen substitution (6-, 7-, or 8-) on the quinazolinone core is a key determinant of target engagement and cytotoxicity, as different positions present the halogen to different regions of the target protein's binding pocket [1]. The 8-Br-7-OCH3 substitution pattern places the bromine atom adjacent to the C4 carbonyl and the methoxy group, a configuration that is structurally distinct from the 6-Br or 7-Br analogs and may engage different subsets of biological targets [1][3].

Anticancer Activity Breast Cancer Halogen SAR

Patent Landscape: 8-Substituted Quinazolinones Dominate Kinase and PARP Inhibitor Intellectual Property

Analysis of the patent literature reveals that 8-substituted quinazolin-4(3H)-ones are explicitly claimed in multiple major patent families covering kinase inhibitors, PARP inhibitors, and immunomodulatory agents. The Celgene patent family (US2008, KR101593242B1) specifically claims 6-, 7-, or 8-substituted quinazolinone derivatives for treating proliferative disorders, with the 8-position being a key site for structural diversification [1]. Separately, 8-methylquinazolin-4(3H)-one compounds are claimed as PARP inhibitors for cancer and asthma therapy [2]. The 8-bromo substituent serves as a latent precursor to these patented 8-substituted derivatives via cross-coupling chemistry, positioning 8-bromo-7-methoxyquinazolin-4(3H)-one as a strategic intermediate for generating patent-relevant compound libraries [3]. In contrast, while 6-bromoquinazolinones have been explored as antiviral agents (EC50 = 5.4–13.6 μM against VZV; EC50 = 8.9–12.5 μM against HCMV) [4], the 8-substituted series has garnered more extensive patent protection in the high-value oncology space.

Kinase Inhibitors PARP Inhibitors Patent Analysis

8-Bromo-7-methoxyquinazolin-4(3H)-one: Optimal Research & Industrial Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: 8-Position Diversification via Suzuki-Miyaura Cross-Coupling

For medicinal chemistry teams developing ATP-competitive kinase inhibitors based on the quinazolin-4(3H)-one scaffold, 8-bromo-7-methoxyquinazolin-4(3H)-one is the preferred building block when the synthetic strategy requires diversification at the 8-position. The 8-Br substituent is activated for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, enabling the parallel synthesis of 8-aryl/heteroaryl quinazolinone libraries [1]. This approach is directly relevant to patent-protected chemical space: both Celgene's 6-, 7-, or 8-substituted quinazolinone patent family and the 8-methylquinazolinone PARP inhibitor patents claim 8-substituted derivatives for oncology applications [2][3]. The 7-methoxy group can optionally be demethylated (BBr3) to generate a 7-OH handle for orthogonal functionalization, providing a divergent synthetic strategy from a single building block [3]. Procurement of the 6-bromo or 7-bromo regioisomers would preclude this specific 8-position diversification strategy.

PARP Inhibitor SAR Programs: Probing 8-Position Halogen Bonding and Steric Effects

Based on the established SAR that the 8-position substituent controls PARP inhibitory potency over a >100-fold range (0.13 μM for 8-CH3 vs. >100 μM for N3-CH3 controls), the 8-bromo substituent offers a unique pharmacophoric element for PARP inhibitor optimization [1]. Bromine can participate in halogen bonding with backbone carbonyl oxygen atoms in the PARP-1 catalytic domain, a non-covalent interaction that cannot be replicated by methyl, methoxy, or hydroxy substituents. Furthermore, the 8-Br derivative can serve as a direct precursor to 8-aryl PARP inhibitors via cross-coupling, enabling rapid exploration of the 8-position binding pocket [2]. The 7-methoxy group provides an additional polarity handle that differentiates this compound from the extensively studied 8-methyl and 8-hydroxy PARP inhibitor series, potentially offering improved solubility and pharmacokinetic properties [1].

MCF-7 Breast Cancer Targeted Library Synthesis: Accessing Underexplored 8-Substituted Chemical Space

For research programs targeting MCF-7 breast cancer with quinazolinone-based inhibitors, the 8-Br-7-OCH3 scaffold provides access to a region of chemical space that is structurally distinct from the more extensively explored 6-substituted quinazolinones. While 6-bromoquinazoline derivatives have demonstrated IC50 values ranging from 0.53 to 46.6 μM against MCF-7 cells [1], the 8-substituted quinazolinone series remains comparatively underexplored, offering opportunities for novel intellectual property generation [2]. The combination of an 8-position cross-coupling handle with a 7-position methoxy group enables systematic exploration of both vectors simultaneously, a synthetic capability not available from any single regioisomeric comparator compound [2][3].

Chemical Biology Probe Development: Dual-Functionalization Strategy for Target Identification

In chemical biology applications requiring bifunctional probe molecules (e.g., PROTACs, photoaffinity labels, or fluorescent probes), 8-bromo-7-methoxyquinazolin-4(3H)-one offers a strategically advantageous dual-functionalization scaffold. The 8-Br position can be elaborated via cross-coupling to introduce an aryl linker for E3 ligase ligand conjugation (PROTAC applications), while the 7-OCH3 group can be demethylated and subsequently functionalized with a PEG linker, biotin tag, or fluorophore [1][2]. This orthogonal functionalization strategy, enabled by the specific 8-Br + 7-OCH3 substitution pattern, is structurally inaccessible from any single regioisomer comparator and would require multi-step protecting group chemistry if attempted from the 8-Br des-methoxy analog [2]. The calculated TPSA of 54.98 Ų falls within the favorable range for cellular permeability, supporting the use of derivatives as cell-active chemical probes [3].

Quote Request

Request a Quote for 8-Bromo-7-methoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.